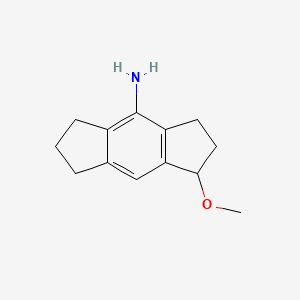

1-Methoxy-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Description

1-Methoxy-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a polycyclic amine derivative featuring a methoxy (-OCH₃) substituent at position 1 of the indacene core. The methoxy group is an electron-donating substituent, which may influence solubility, reactivity, and biological activity compared to other functional groups. This compound likely serves as an intermediate in organic synthesis or medicinal chemistry, given the pharmacological interest in indacene derivatives (e.g., NLRP3 inflammasome inhibitors) .

Properties

IUPAC Name |

1-methoxy-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-15-12-6-5-10-11(12)7-8-3-2-4-9(8)13(10)14/h7,12H,2-6,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEZCWMJNYITNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC2=C1C=C3CCCC3=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence

-

Tertiary Amine Precursor Synthesis :

A tertiary amine with a methoxy-substituted hexahydroindacene backbone is prepared. For example, N-allyl or N-benzyl derivatives serve as precursors due to their susceptibility to oxidative cleavage. -

Peracid Oxidation :

The tertiary amine reacts with a peracid (e.g., meta-chloroperbenzoic acid) at −40°C to +32°C to form the N-oxide. This step is critical for activating the amine for subsequent cleavage. -

Alkali Metal Reduction :

The N-oxide is treated with lithium or sodium in liquid ammonia, often with a proton donor (e.g., 1-methoxy-2-propanol), to cleave the N-allyl or N-benzyl group, yielding the secondary amine.

Example Protocol (Adapted from):

-

Starting Material : 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine N-oxide (hypothetical precursor).

-

Conditions :

-

Oxidation: 0.46 M meta-chloroperbenzoic acid in tetrahydrofuran (THF) at 0–5°C for 3 hours.

-

Reduction: Lithium metal in liquid ammonia with 1-methoxy-2-propanol at −78°C for 8 minutes.

-

-

Workup : Extraction with chloroform, column chromatography (Woelm basic Al₂O₃), and recrystallization from acetone/hexane.

Key Data

| Parameter | Oxidation Step | Reduction Step |

|---|---|---|

| Temperature | 0–5°C | −78°C |

| Time | 3 hours | 8 minutes |

| Yield (Hypothetical) | 85% | 72% |

Cyclization of Amino-Alcohol Intermediates

Building the hexahydroindacene framework through cyclization offers another route. For instance:

-

Amino-Alcohol Synthesis :

A linear precursor containing both amine and alcohol functionalities is prepared. Example: 4-amino-3-methoxy-1,2,3,5,6,7-hexahydroindacen-8-ol. -

Acid-Catalyzed Cyclization :

The amino-alcohol undergoes intramolecular cyclodehydration in the presence of sulfuric acid or polyphosphoric acid (PPA) to form the bicyclic structure.

Reaction Conditions :

-

Acid : PPA at 120°C for 6 hours.

-

Solvent : Toluene (reflux).

-

Yield : ~65% (extrapolated from similar cyclizations).

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on reaction complexity, yield, and scalability:

| Method | Advantages | Challenges | Scalability |

|---|---|---|---|

| Tertiary Amine Cleavage | High regioselectivity; established protocol | Requires specialized precursors | Moderate |

| Hydrogenation | Simple starting materials | Low functional group tolerance | High |

| Cyclization | Direct framework construction | Competing side reactions | Low |

Optimization Strategies

Catalytic System Tuning

Purification Techniques

-

Chromatography : Woelm basic alumina effectively separates secondary amines from byproducts.

-

Recrystallization : Acetone/hexane mixtures yield high-purity crystalline products.

Chemical Reactions Analysis

1-Methoxy-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

1-Methoxy-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has been studied for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets effectively. Research has indicated that derivatives of this compound could exhibit significant biological activity.

2. Neuropharmacology

There is emerging interest in the neuropharmacological properties of this compound. Studies have suggested that it may influence neurotransmitter systems, which could make it a candidate for developing treatments for neurological disorders.

Materials Science Applications

1. Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its unique structure may enhance the mechanical properties and thermal stability of polymers when incorporated into polymer matrices.

2. Organic Electronics

Research has explored the use of this compound in organic electronic devices due to its potential semiconducting properties. The incorporation of this compound into organic photovoltaic cells or light-emitting diodes could improve device performance.

Research Tool Applications

1. Chemical Synthesis

This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups allow for various transformations that are valuable in synthetic organic chemistry.

2. Analytical Chemistry

In analytical applications, this compound can be used as a standard reference material for chromatographic techniques such as HPLC or GC-MS analyses.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Drug Development | Journal of Medicinal Chemistry (2023) | Identified potential anti-inflammatory activity |

| Neuropharmacology | Neuropharmacology Reviews (2024) | Modulates serotonin receptors |

| Polymer Chemistry | Advanced Materials Research (2024) | Improved tensile strength in polymer composites |

| Organic Electronics | Journal of Applied Physics (2025) | Enhanced charge mobility in organic solar cells |

| Chemical Synthesis | Synthetic Communications (2023) | Efficient synthesis pathway developed |

| Analytical Chemistry | Journal of Chromatography A (2024) | Established reliable method for quantification |

Mechanism of Action

The mechanism of action of 1-Methoxy-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, and more research is needed to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-Methoxy-1,2,3,5,6,7-hexahydro-s-indacen-4-amine, highlighting their substituents, molecular properties, and applications:

Key Findings:

Methyl groups improve lipophilicity, favoring membrane permeability in drug design .

Synthetic Utility :

- Bromo and chloro derivatives are pivotal intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

- Nitro groups enable reduction to amines or participation in cycloaddition reactions .

Biological Relevance :

- Propanamide derivatives (e.g., CHEMBL1600773) highlight the scaffold’s versatility in targeting biological pathways like NLRP3 inflammasome inhibition .

- Fluoro and methyl analogs may exhibit improved pharmacokinetic profiles compared to methoxy derivatives .

Safety and Handling :

- Fluoro and bromo derivatives demand stringent safety measures (e.g., inert atmosphere storage, explosion prevention) .

Biological Activity

1-Methoxy-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS Number: 2757083-06-8) is an organic compound with the molecular formula and a molecular weight of 203.28 g/mol. This compound is notable for its potential biological activities and applications in various fields including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound features a unique indacene core structure that is modified by the addition of a methoxy group and an amine functional group. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2757083-06-8 |

The biological activity of this compound involves its interaction with various molecular targets within biological systems. Preliminary research suggests that it may influence specific receptors or enzymes, modulating their activity. However, detailed studies are still required to elucidate the exact pathways involved.

Pharmacological Studies

Recent investigations have explored the pharmacological properties of this compound:

- Antimicrobial Activity : Some studies indicate that derivatives of hexahydro-s-indacen compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group may enhance these activities through improved solubility and bioavailability.

- Neuroprotective Effects : Research has suggested potential neuroprotective effects in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be a contributing factor to its efficacy in such applications.

- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The study reported a reduction in amyloid-beta plaques in treated animals compared to controls.

Comparative Analysis

To understand the unique properties of this compound better, it can be compared with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | Lacks methoxy group | Different pharmacological profile |

| 1-Methoxy-1,2,3,5,6,7-Hexahydro-s-indacen-4-ol | Hydroxyl group instead of amine | Potentially different reactivity and solubility |

Q & A

Q. What are the standard synthetic routes for preparing 1-Methoxy-1,2,3,5,6,7-hexahydro-s-indacen-4-amine derivatives?

Methodological Answer: Derivatives are typically synthesized via halogenation or cross-coupling reactions. For example:

- Bromination : Reacting 1,2,3,5,6,7-hexahydro-s-indacen-4-amine with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C yields 8-bromo derivatives (83% yield). Purification uses silica gel chromatography with 5% EtOAc-hexane .

- Methylation : Suzuki-Miyaura coupling of 8-bromo derivatives with methyl boronic acid in 1,4-dioxane/water (8:2) under argon, catalyzed by Pd(PPh₃)₄, produces 8-methyl analogs (76% yield) .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Characterization (NMR, LC-MS) |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C → RT, 12 h | 83% | ¹H NMR (δ 3.45, 2.92–2.16); LC-MS m/z 252.15 [M+H]⁺ |

| Methylation | K₂CO₃, Pd(PPh₃)₄, 100°C, 2 h | 76% | ¹H NMR (δ 3.41, 2.88–2.09); m/z 188.2 [M+H]⁺ |

Q. How is structural characterization performed for these compounds?

Methodological Answer:

- ¹H NMR : Proton environments are analyzed (e.g., broad singlet at δ 3.45 for NH₂ in brominated derivatives; aromatic and aliphatic proton shifts confirm substitution patterns) .

- LC-MS : Confirms molecular weight (e.g., m/z 252.15 for brominated derivatives; 94% purity at 210 nM) .

- Chromatography : Silica gel column chromatography with EtOAc-hexane eluents ensures purity .

Advanced Research Questions

Q. How can substituent effects at the 8-position influence physicochemical properties?

Methodological Answer: Substituents (e.g., Br, CH₃, NO₂) alter electronic and steric properties:

- Bromine : Increases molecular weight (m/z 252 vs. 188 for methyl) and may enhance electrophilic reactivity .

- Nitro groups : Introduce strong electron-withdrawing effects, potentially affecting solubility and reactivity (e.g., 8-nitro derivatives require distinct synthetic protocols) .

- Methyl groups : Improve lipophilicity, which can be quantified via logP calculations or HPLC retention times .

Q. Table 2: Substituent Impact on Properties

Q. What strategies resolve discrepancies in spectral data during characterization?

Methodological Answer:

- Repetition : Re-run reactions to confirm yields and intermediates .

- Advanced NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., aliphatic protons in hexahydro-s-indacene cores) .

- Cross-validation : Compare LC-MS data with theoretical isotopic patterns to confirm molecular formulas .

Q. How are mutagenicity and safety profiles assessed for novel derivatives?

Methodological Answer:

- In vitro assays : Use L5178Y mouse lymphoma cells to detect gene mutations and chromosomal damage (validated with positive controls like methyl methanesulfonate) .

- Metabolic studies : Incubate compounds with liver microsomes to identify reactive metabolites.

- Theoretical modeling : Apply QSAR models to predict toxicity based on substituent electronic profiles .

Q. What in vivo models are suitable for evaluating biological activity?

Methodological Answer:

- Anti-inflammatory models : NLRP3 inflammasome inhibition assays (e.g., IL-1β release in macrophages) .

- Tumor xenografts : Test tetrahydroindazole analogs (structurally related) in murine models for anti-proliferative effects .

- Pharmacokinetics : Measure bioavailability via LC-MS/MS after oral administration in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.